![molecular formula C18H19N7O B2698989 2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380084-94-4](/img/structure/B2698989.png)
2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research demonstrates the utility of pyrazolo[3,4-d]pyrimidine derivatives in synthetic chemistry, particularly for their antibacterial properties. A study outlined an efficient synthesis process of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, showcasing their potential in combating bacterial infections. This synthesis employs a one-pot, three-component reaction, highlighting the chemical's relevance in creating compounds with significant antibacterial activity (Rostamizadeh et al., 2013).
Heterocyclic Compound Synthesis
The compound has been central to the development of novel heterocyclic compounds, which are crucial in medicinal chemistry. Studies illustrate its role in synthesizing a variety of heterocycles, including pyrazolo[3,4-d]pyrimidines, which are investigated for their antimicrobial and anti-inflammatory properties. These compounds have shown significant efficacy against various pathogenic bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Zaki et al., 2016).
Antiviral and Antimicrobial Derivatives
Further research into pyrazolo[3,4-d]pyrimidine analogues has revealed their antiviral capabilities. One study synthesized analogues of sangivamycin and toyocamycin, demonstrating activity against human cytomegalovirus and herpes simplex virus type 1. This underscores the chemical's versatility in creating compounds with potential antiviral applications (Saxena et al., 1990).
Applications in Antitumor and Antimicrobial Activities
The pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were created as intermediates for developing compounds with potential therapeutic applications. These derivatives have undergone evaluation for their cytotoxic effects against cancer cell lines and antimicrobial properties, highlighting the compound's contribution to the development of new cancer therapies and antimicrobial agents (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 by 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy and safety profile .
Result of Action
The result of the action of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is the significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell growth arrest . The compound has shown superior cytotoxic activities against certain cell lines .
properties
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-24-17-15(9-23-24)18(22-12-21-17)25-6-2-3-14(10-25)11-26-16-7-13(8-19)4-5-20-16/h4-5,7,9,12,14H,2-3,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUOBLJZVDBLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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